2-Methylallyl 2-ethylacrylate
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Overview
Description
2-Methylallyl 2-ethylacrylate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 g/mol . It is a colorless liquid that typically has a fruity aroma . This compound is primarily used in the polymer industry as a specific stabilizer, adhesive, and additive in emulsion systems .
Preparation Methods
2-Methylallyl 2-ethylacrylate can be synthesized through various methods. One common method involves the reaction between 2-methyl-2-propen-1-ol and various boronic acids under cross-coupling conditions . This reaction typically requires palladium as a catalyst and can be conducted under microwave heating to improve efficiency . Another method involves the reaction of 2-methylacrylic acid methyl ester with 2-ethylacrylic acid . This synthesis method is relatively simple but requires appropriate reaction conditions to ensure a high yield .
Chemical Reactions Analysis
2-Methylallyl 2-ethylacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boronic acids, palladium catalysts, and microwave heating . The major products formed from these reactions are typically alkenes and other derivatives . For example, cross-coupling reactions between 2-methyl-2-propen-1-ol and boronic acids can produce a wide range of alkenes with high functional group tolerance .
Scientific Research Applications
2-Methylallyl 2-ethylacrylate has several scientific research applications. In the field of chemistry, it is used as a monomer in the synthesis of high molecular weight polymers such as resins, adhesives, and coatings . In biology and medicine, it can be used as a stabilizer and additive in various formulations . In the industry, it is used in the production of high-performance materials and as an additive in emulsion systems .
Mechanism of Action
The mechanism of action of 2-Methylallyl 2-ethylacrylate involves its ability to undergo various chemical reactions, such as cross-coupling reactions with boronic acids . These reactions typically involve the formation of a palladium complex, which facilitates the coupling of the 2-methylallyl group with the boronic acid . This process allows for the synthesis of a wide range of alkenes and other derivatives .
Comparison with Similar Compounds
2-Methylallyl 2-ethylacrylate can be compared with other similar compounds, such as 2-methyl-2-propen-1-yl 2-methylenebutanoate and butanoic acid, 2-methylene-, 2-methyl-2-propenyl ester . These compounds share similar chemical structures and properties but may differ in their reactivity and applications . For example, 2-methyl-2-propen-1-yl 2-methylenebutanoate may have different reactivity in cross-coupling reactions compared to this compound .
Properties
CAS No. |
67801-28-9 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-methylidenebutanoate |
InChI |
InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h2,4-6H2,1,3H3 |
InChI Key |
BARNBGGAMAZLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)OCC(=C)C |
Origin of Product |
United States |
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